molecular formula C14H17ClN2O3S B1644368 Erk Inhibitor

Erk Inhibitor

Cat. No.: B1644368
M. Wt: 328.8 g/mol
InChI Key: PQVLWVGMXJPJLG-MWMYENNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Extracellular signal-regulated kinase inhibitors are a class of compounds that target the extracellular signal-regulated kinase pathway, which is a critical signaling pathway involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. Aberrations in this pathway are commonly associated with various cancers, making extracellular signal-regulated kinase inhibitors a significant focus in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, the synthesis of LY3214996, a potent extracellular signal-regulated kinase inhibitor, involves the following steps :

    Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.

    Functional Group Introduction: Functional groups that enhance the binding affinity and selectivity of the inhibitor are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and potency.

Industrial Production Methods

Industrial production of extracellular signal-regulated kinase inhibitors involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are commonly used for purification on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Extracellular signal-regulated kinase inhibitors undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific extracellular signal-regulated kinase inhibitor and the reaction conditions. Generally, these reactions aim to enhance the inhibitor’s binding affinity and selectivity for its target .

Scientific Research Applications

Extracellular signal-regulated kinase inhibitors have a wide range of applications in scientific research, including:

Mechanism of Action

Extracellular signal-regulated kinase inhibitors exert their effects by binding to the extracellular signal-regulated kinase enzyme and inhibiting its activity. This prevents the phosphorylation and activation of downstream targets in the extracellular signal-regulated kinase pathway, thereby inhibiting cellular processes such as proliferation and survival. The molecular targets of extracellular signal-regulated kinase inhibitors include the extracellular signal-regulated kinase enzyme itself and various downstream substrates .

Comparison with Similar Compounds

Extracellular signal-regulated kinase inhibitors are unique in their ability to specifically target the extracellular signal-regulated kinase pathway. Similar compounds include:

    BRAF Inhibitors: Target the BRAF enzyme upstream of extracellular signal-regulated kinase.

    MEK Inhibitors: Target the MEK enzyme directly upstream of extracellular signal-regulated kinase.

    PI3K Inhibitors: Target the PI3K enzyme in a parallel signaling pathway.

Compared to these compounds, extracellular signal-regulated kinase inhibitors offer the advantage of directly targeting the terminal node of the pathway, potentially overcoming resistance mechanisms that arise with upstream inhibitors .

Properties

Molecular Formula

C14H17ClN2O3S

Molecular Weight

328.8 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-;

InChI Key

PQVLWVGMXJPJLG-MWMYENNMSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Origin of Product

United States

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